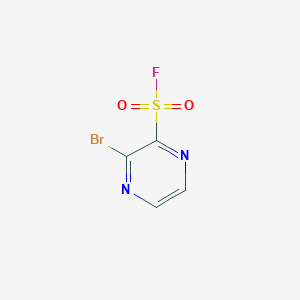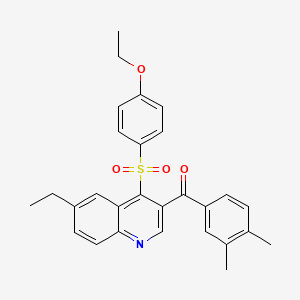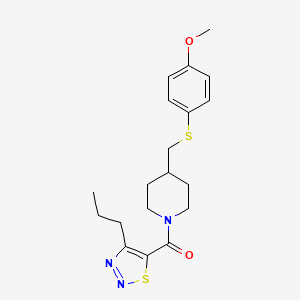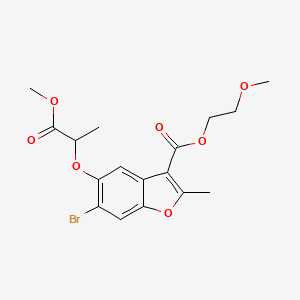
3-Bromopyrazine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFN2O2S and a molecular weight of 241.04 g/mol It is characterized by the presence of a bromine atom at the 3-position of the pyrazine ring and a sulfonyl fluoride group at the 2-position
Applications De Recherche Scientifique
3-Bromopyrazine-2-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Orientations Futures
Sulfonyl fluorides, such as 3-Bromopyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides , indicating potential future directions in these fields.
Mécanisme D'action
Target of Action
3-Bromopyrazine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which is known to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are often found in proteins and play crucial roles in protein function and structure.
Mode of Action
The mode of action of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex, allowing for the subsequent identification of unknown interactors .
Biochemical Pathways
It is known that sulfonyl fluorides can interfere with various physiological processes, including seed germination, growth and productivity, biomass accumulation, photosynthesis, enzyme activities, protein synthesis, gene expression patterns, and reactive oxygen species (ros) production .
Pharmacokinetics
It is known that fluoride, a component of the compound, can diffuse across cell membranes more easily than fluoride ion . This property could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible binding can lead to changes in protein function and structure, potentially affecting various physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can play an important role in the absorption, distribution, and excretion of fluoride . Additionally, the presence of other chemical species in the environment could potentially affect the reactivity of the compound.
Analyse Biochimique
Biochemical Properties
It is known that sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science They can participate in diverse biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that sulfonyl fluorides can participate in direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides
Méthodes De Préparation
The synthesis of 3-Bromopyrazine-2-sulfonyl fluoride typically involves the reaction of pyrazine derivatives with brominating agents and sulfonyl fluoride sources. . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromopyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The bromine atom in the compound can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazine derivatives and sulfonyl compounds .
Comparaison Avec Des Composés Similaires
3-Bromopyrazine-2-sulfonyl fluoride can be compared with other similar compounds, such as:
3-Chloropyrazine-2-sulfonyl fluoride: Similar structure but with a chlorine atom instead of bromine.
3-Fluoropyrazine-2-sulfonyl fluoride: Similar structure but with a fluorine atom instead of bromine.
3-Iodopyrazine-2-sulfonyl fluoride: Similar structure but with an iodine atom instead of bromine.
Propriétés
IUPAC Name |
3-bromopyrazine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFOKGJSYOYBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)


![N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE](/img/structure/B2967288.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)
![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)
![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)
![3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)


![1-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2967302.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)
